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Abstract

N,N'-dinitrourea (DNU), a powerful energetic material and a key precursor in the synthesis of
other high-energy compounds, possesses a unique molecular architecture that dictates its
reactivity and stability. This technical guide provides an in-depth analysis of the molecular
structure and chemical bonding of N,N'-dinitrourea. It consolidates crystallographic and
computational data to offer a comprehensive understanding of its structural parameters.
Detailed experimental and computational methodologies are presented to aid in the replication
and further investigation of this molecule.

Introduction

N,N'-dinitrourea, with the chemical formula CHzN4Os, is a nitrated derivative of urea.[1][2] Its
significance stems from its high density, positive oxygen balance, and its role as a synthetic
intermediate for other energetic materials like nitramide.[3][4] Despite its simple formula, the
presence of two nitro groups attached to the urea backbone leads to a complex electronic and
steric environment, making its structural analysis a subject of considerable interest. This guide
will delve into the precise geometric arrangement of its atoms and the nature of the chemical
bonds that govern its properties.

Molecular Structure
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The molecular structure of N,N'-dinitrourea has been elucidated through single-crystal X-ray
diffraction and computational modeling. These studies reveal a non-planar molecule with
specific bond lengths, bond angles, and torsional angles that are critical to its stability and
chemical behavior.

Crystallographic Data

Single-crystal X-ray diffraction studies have determined that N,N'-dinitrourea crystallizes in the
orthorhombic space group Fdd2.[5][6][7] The unit cell parameters and other crystallographic
data are summarized in the table below.

Parameter Value

Crystal System Orthorhombic
Space Group Fdd2

a 12.0015(9) A
b 17.6425(13) A
C 4.5555(4) A

v 964.57 A3

z 8
Temperature 90 K
Calculated Density (Dc) 2.067 g/cm3

(Data sourced from X-ray single-crystal
diffraction studies)[5][6][7]

Molecular Geometry and Bonding

Computational studies, particularly those employing Density Functional Theory (DFT) with the
B3LYP functional and 6-31+G(d,p) basis set, have provided insights into the stable geometric
configuration of the DNU molecule.[6] These calculations indicate the existence of two stable
conformers with an energy difference of 12.621 kJ-mol~1.[6] An X-ray diffraction study of the

potassium and dipotassium salts of dinitrourea showed a trend towards equalization of the C-
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N~-NO:2 bond lengths compared to the C-NH-NO2 fragments, which is consistent with quantum-
chemical calculations.[8]

Specific bond lengths and angles are best obtained from the detailed crystallographic
information files (CIFs) associated with the published crystal structures. These files provide the
most accurate and comprehensive geometric data.

Synthesis of N,N'-Dinitrourea

The primary route for the synthesis of N,N'-dinitrourea is the nitration of urea using various
nitrating agents.[6] A common and effective method involves the use of a mixture of
concentrated nitric acid and oleum or sulfuric acid at low temperatures.[3][4]

Synthesis pathway of N,N'-dinitrourea from urea.

Experimental and Computational Protocols
Synthesis and Isolation

A typical synthesis protocol for N,N'-dinitrourea involves the direct nitration of urea.
Protocol: Nitration of Urea with Mixed Acids[3][4]

» Preparation of Nitrating Mixture: Equal portions of 98% nitric acid and 20% oleum are
carefully mixed and cooled.[3] Alternatively, a 50:50 mixture of 95% sulfuric acid and 100%
nitric acid can be used.[4]

» Reaction: Urea is slowly added to the cooled nitrating mixture while maintaining a low
temperature (e.g., -15°C to 5°C).[6]

o Reaction Time: The reaction mixture is stirred for a specific duration, for instance, 30 minutes
at 5°C.[3]

« |solation: The resulting N,N'-dinitrourea precipitates out of the solution. The precipitate is
then isolated by filtration.

« Purification: To remove acidic impurities, which can cause instability, the product is washed
multiple times with a suitable solvent like trifluoroacetic acid.[4] The purified product is then
dried and stored in a desiccator.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.researchgate.net/publication/264336239_Synthesis_Structure_and_Properties_of_NN'-Dinitrourea
https://www.researchgate.net/publication/286961468_Chemistry_of_urea_nitro_derivatives_I_Synthesis_of_NN'-dinitrourea
http://www.sciencemadness.org/talk/files.php?pid=318217&aid=29573
http://nowa.pirotechnika.one.pl/www2/DNM.pdf
http://www.sciencemadness.org/talk/files.php?pid=318217&aid=29573
http://nowa.pirotechnika.one.pl/www2/DNM.pdf
http://www.sciencemadness.org/talk/files.php?pid=318217&aid=29573
http://nowa.pirotechnika.one.pl/www2/DNM.pdf
https://www.researchgate.net/publication/286961468_Chemistry_of_urea_nitro_derivatives_I_Synthesis_of_NN'-dinitrourea
http://www.sciencemadness.org/talk/files.php?pid=318217&aid=29573
http://nowa.pirotechnika.one.pl/www2/DNM.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

X-ray Crystallography

The determination of the crystal structure of N,N'-dinitrourea is performed using single-crystal
X-ray diffraction.

Protocol: Single-Crystal X-ray Diffraction

o Crystal Growth: Single crystals of N,N'-dinitrourea suitable for diffraction are grown, often by
slow evaporation from a suitable solvent.

o Data Collection: A selected crystal is mounted on a diffractometer. The crystal is cooled to a
low temperature (e.g., 90 K) to minimize thermal vibrations.[5][7] X-ray diffraction data are
collected by rotating the crystal in a beam of monochromatic X-rays.

» Structure Solution and Refinement: The collected diffraction data are processed to determine
the unit cell dimensions and space group. The crystal structure is then solved using direct
methods or Patterson methods and refined using least-squares techniques.

Computational Modeling

Computational chemistry provides valuable insights into the molecular properties of N,N'-
dinitrourea.

Protocol: Density Functional Theory (DFT) Calculations[6]

e Model Building: The initial molecular structure of N,N'-dinitrourea is built using molecular
modeling software.

o Method Selection: A suitable theoretical method and basis set are chosen. For N,N'-
dinitrourea, the B3LYP functional with the 6-31+G(d,p) basis set has been shown to be
effective.[6]

o Geometry Optimization: The energy of the molecule is minimized with respect to the
positions of its atoms to find the most stable conformation(s).

e Frequency Analysis: Vibrational frequency calculations are performed on the optimized
structure to confirm that it represents a true energy minimum (no imaginary frequencies) and
to obtain thermodynamic properties.
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e Property Calculation: Various molecular properties, such as bond lengths, bond angles,
dihedral angles, and electronic properties, are calculated from the optimized geometry.

Spectroscopic and Thermal Properties

The structure and bonding of N,N'-dinitrourea are further corroborated by various spectroscopic
techniques and thermal analysis.

Spectroscopic Data

Technique Observed Features

1H NMR (DMSO-ds) 3 =8.05 ppm (s, 2H)

13C NMR (DMSO-ds) 3 = 149.2 ppm

14N NMR (DMSO-ds) 0 =223.0 ppm (N-NO2), 352.4 ppm (N-NO2)
Mass Spec. (El) m/z: 150 [M+], 107, 89, 62, 46 (100%)

(Data sourced from various spectroscopic

analyses)[3]

Thermal Decomposition

Thermal analysis shows that N,N'-dinitrourea has limited thermal stability and can decompose
spontaneously.[9] The initial step in the thermal decomposition of the imidazolium salt of DNU
has been identified as the cleavage of the N-N bond in the anion.[9] The decomposition of
N,N'-dinitrourea can be autocatalytic in the presence of trace amounts of water, leading to the
formation of nitramide (NHz2NO:2) and COz3, with the nitramide further decomposing to N2O and
H20.[4]

Conclusion

The molecular structure and bonding of N,N'-dinitrourea have been well-characterized through
a combination of experimental techniques and computational studies. Its orthorhombic crystal
structure and non-planar molecular geometry are key determinants of its properties as an
energetic material. The synthesis, primarily through the nitration of urea, requires careful
control of reaction conditions to ensure the isolation of a pure and stable product. The detailed
protocols and data presented in this guide offer a solid foundation for researchers and
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scientists working with or developing materials based on the N,N'-dinitrourea scaffold. Further
research into its solid-state polymorphism and the detailed kinetics of its decomposition will
continue to be of high interest in the field of energetic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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